![molecular formula C11H10F3NO2 B1532707 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol CAS No. 194608-88-3](/img/structure/B1532707.png)
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol
Beschreibung
Historical Development of Benzo[d]isoxazole Chemistry
The benzisoxazole scaffold has evolved significantly since its initial characterization as an aromatic organic compound containing a benzene-fused isoxazole ring structure. The fundamental benzisoxazole framework, represented by the molecular formula C₇H₅NO, established the foundation for subsequent chemical modifications that would lead to the contemporary understanding of this heterocyclic system. Early synthetic approaches to benzisoxazole derivatives relied primarily on base-catalyzed reactions utilizing salicylaldehyde and hydroxylamine-O-sulfonic acid, demonstrating the accessibility of this heterocyclic system from readily available starting materials.
The historical progression of benzisoxazole chemistry reveals a systematic expansion from simple parent compounds to increasingly complex derivatives incorporating diverse functional groups. The recognition of the Kemp elimination reaction, first reported by Daniel S. Kemp, provided crucial insights into the reactivity patterns of the relatively weak nitrogen-oxygen bond within the benzisoxazole framework. This reaction mechanism, involving cleavage by strong bases to yield 2-hydroxybenzonitrile species, established fundamental principles that continue to influence contemporary synthetic strategies and mechanistic understanding of benzisoxazole transformations.
The pharmaceutical relevance of benzisoxazole derivatives became apparent through the development of compounds such as risperidone, paliperidone, ocaperidone, and iloperidone as antipsychotic agents, alongside the anticonvulsant zonisamide. These early applications demonstrated the privileged nature of the benzisoxazole scaffold in medicinal chemistry, establishing a foundation for continued exploration of structurally related compounds. The systematic study of structure-activity relationships within this chemical class has revealed essential pharmacophoric features that contribute to biological activity across multiple therapeutic areas.
Significance of Trifluoromethyl Heterocycles in Chemical Research
Trifluoromethyl-containing heterocycles occupy a position of extraordinary importance in contemporary chemical research, particularly within pharmaceutical and agrochemical applications. The trifluoromethyl group imparts unique electronic and steric properties that fundamentally alter the physiochemical characteristics of parent molecules, including modifications to lipophilicity, acidity, and hydrogen bonding capabilities. These alterations have proven essential for optimizing drug-like properties and enhancing biological activity across diverse therapeutic targets.
The development of benchtop stable trifluoromethyl radical sources has revolutionized the accessibility of trifluoromethylated heterocycles, enabling operationally simple procedures that proceed at ambient temperature with high functional group tolerance. The discovery of general procedures using these radical sources has demonstrated broad applicability across electron-deficient and electron-rich heteroaromatic systems, establishing new paradigms for carbon-hydrogen trifluoromethylation protocols. The unique reactivity profile of trifluoromethyl radicals, distinct from aryl radicals, has enabled selective functionalization of complex natural products and pharmaceutical agents.
Contemporary research has identified specific synthetic strategies for incorporating trifluoromethyl groups into isoxazole frameworks through cascade reactions involving trifluoromethyloximation, cyclization, and elimination processes. These metal-free approaches utilize readily available reagents such as trifluoromethanesulfinic acid sodium salt as trifluoromethyl sources, demonstrating the evolution toward more practical and scalable synthetic methodologies. The regioselectivity and stereoselectivity achieved through these transformations highlight the sophisticated level of control attainable in modern trifluoromethyl chemistry.
Recent advances in constructing trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives have provided additional synthetic pathways for accessing these valuable compounds. The cascade annulation reactions utilizing these synthons with appropriate coupling partners have emerged as powerful tools for generating diverse trifluoromethyl-substituted heterocycles. The notable advantages of these building blocks, including easy availability, relative stability, and high reactivity, have positioned them as preferred starting materials for contemporary heterocyclic synthesis.
Position of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol in Contemporary Research
The compound this compound occupies a unique position within the landscape of contemporary benzisoxazole research, representing a convergence of multiple important structural motifs. The incorporation of both propyl and trifluoromethyl substituents, along with the hydroxyl functionality at the 6-position, creates a molecular architecture that addresses several current trends in medicinal chemistry and materials science. The compound's creation date of January 18, 2019, and most recent modification on May 24, 2025, indicate active ongoing research interest in this specific structural variant.
Current research in benzisoxazole derivatives has demonstrated significant potential across multiple therapeutic areas, including anticonvulsant applications where selective voltage-gated sodium channel inhibition has been achieved. The development of novel benzisoxazole derivatives as anticonvulsants has revealed compounds with high protection against seizures and favorable protective indices, establishing benchmarks for efficacy within this chemical class. The selective inhibition of specific sodium channel subtypes, particularly the voltage-gated sodium channel Navigation 1.1, has provided new insights into the structure-activity relationships governing neurological activity.
The bromodomain and extra-terminal protein inhibition represents another significant area where benzisoxazole derivatives have shown exceptional promise. Structure-based optimization of benzisoxazole-containing compounds has yielded potent inhibitors with favorable selectivity profiles and demonstrated therapeutic effects in relevant animal models. The cocrystal structures obtained for representative inhibitors have provided essential structural information for further compound optimization, establishing a foundation for rational drug design approaches within this chemical class.
Contemporary research has also explored the antimicrobial potential of benzisoxazole derivatives, with studies demonstrating activity against both Gram-positive and Gram-negative bacteria. The development of compounds showing clean toxicity profiles and demonstrated efficacy in infection models has highlighted the therapeutic potential of this scaffold beyond traditional neurological applications. The identification of compounds suitable for advancement into clinical trials represents a significant milestone in the translation of benzisoxazole research from laboratory discovery to potential therapeutic application.
Structural Classification within Isoxazole Derivatives
The structural classification of this compound within the broader family of isoxazole derivatives requires consideration of both the core heterocyclic framework and the specific substitution pattern present in this compound. Isoxazole derivatives are characterized as electron-rich azoles containing an oxygen atom adjacent to nitrogen, with the benzisoxazole subclass representing fused ring systems that combine benzene and isoxazole components. The weak nitrogen-oxygen bond characteristic of isoxazole systems creates unique reactivity patterns that distinguish these compounds from other heterocyclic families.
The substitution pattern observed in this compound places this compound within a specific subclass of highly functionalized benzisoxazole derivatives. The presence of the trifluoromethyl group at the 3-position represents a significant structural modification that influences both electronic properties and metabolic stability compared to unsubstituted parent compounds. The propyl substituent at the 7-position introduces additional steric and hydrophobic characteristics that may impact biological activity and pharmacokinetic properties.
The hydroxyl functionality positioned at the 6-position creates additional opportunities for hydrogen bonding interactions and potential metabolic transformations. This structural feature distinguishes the compound from simple alkyl or aryl-substituted derivatives and places it within the category of phenolic benzisoxazole derivatives. The combination of electron-withdrawing trifluoromethyl groups with electron-donating hydroxyl functionality creates a unique electronic environment within the heterocyclic system.
Structural Feature | Classification | Impact on Properties |
---|---|---|
Benzisoxazole core | Fused heterocycle | Aromatic stability, weak N-O bond |
3-Trifluoromethyl group | Electron-withdrawing substituent | Enhanced lipophilicity, metabolic stability |
7-Propyl group | Alkyl substituent | Increased hydrophobicity, steric bulk |
6-Hydroxyl group | Phenolic functionality | Hydrogen bonding capability |
Molecular weight 245.20 g/mol | Mid-range pharmaceutical size | Drug-like properties |
The systematic classification of this compound within isoxazole derivatives also considers its relationship to other biologically active compounds within the same chemical class. The structural similarities to established pharmaceutical agents such as zonisamide and various antipsychotic medications provide context for understanding potential biological applications. The unique combination of substituents present in this compound creates a distinct chemical entity that may exhibit novel biological properties not observed in simpler derivatives.
Eigenschaften
IUPAC Name |
7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-3-6-8(16)5-4-7-9(6)17-15-10(7)11(12,13)14/h4-5,16H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYJJPIXYENQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476149 | |
Record name | 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194608-88-3 | |
Record name | 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization Approaches for Benzisoxazole Core
The benzisoxazole ring system is commonly constructed via intramolecular cyclization of ortho-substituted hydroxylamines or oximes with suitable electrophilic partners. For example, the reaction of 2-hydroxybenzaldehyde derivatives with hydroxylamine derivatives can yield the isoxazole ring upon cyclization.
Microwave-assisted cyclization has been reported to enhance yields and reduce reaction times in isoxazole synthesis, providing a rapid and efficient route to functionalized benzisoxazoles.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent is introduced either by:
- Using trifluoromethylated building blocks such as trifluoroacetophenones or trifluoroacetyl derivatives.
- Employing electrophilic trifluoromethylation reagents or nucleophilic trifluoromethyl sources in late-stage functionalization.
Recent advances in trifluoromethylation include the use of trifluoroacetonitrile-derived nitrile imines that undergo (3 + 2)-cycloaddition with fluorinated enones to form trifluoromethylated pyrazoles, demonstrating the reactivity of trifluoromethylated dipoles with electron-deficient dipolarophiles. Although this example is for pyrazoles, similar principles apply to isoxazole synthesis involving trifluoromethyl groups.
Propyl Substituent Installation
The propyl group at the 7-position can be introduced via:
- Alkylation of a suitable hydroxy- or amino-substituted benzisoxazole precursor using propyl halides under basic conditions.
- Starting from propyl-substituted aromatic precursors before ring closure.
The choice depends on the stability of intermediates and the compatibility of functional groups during the synthesis.
Hydroxyl Group Functionalization
The hydroxyl group at the 6-position is generally introduced by:
- Direct hydroxylation of the aromatic ring prior to cyclization.
- Selective deprotection or hydrolysis of protected hydroxyl functionalities after ring formation.
Representative Synthetic Route (Hypothetical Based on Literature Patterns)
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Starting material preparation | Propyl-substituted salicylaldehyde derivative | Provides 7-propyl substitution |
2 | Cyclization | Reaction with hydroxylamine hydrochloride, microwave-assisted | Formation of benzisoxazole core |
3 | Trifluoromethylation | Electrophilic trifluoromethylation reagent (e.g., Togni reagent) | Introduction of CF3 group at 3-position |
4 | Hydroxyl group formation | Hydrolysis or deprotection under mild acidic/basic conditions | Formation of 6-hydroxy group |
Analytical and Research Findings
- The use of microwave irradiation in the cyclization step significantly improves reaction efficiency and yield (up to quantitative yields reported in related isoxazole syntheses).
- Trifluoromethylation reactions benefit from the use of electron-deficient dipolarophiles and nitrile imine intermediates, which allow regioselective and high-yielding incorporation of CF3 groups.
- Alkylation steps for propyl introduction require careful control of reaction conditions to avoid side reactions, especially when multiple reactive sites exist.
- Purity and structural confirmation are typically achieved through NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring the correct substitution pattern on the benzisoxazole ring.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name: 7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-ol
- Molecular Formula: C11H10F3NO2
- CAS Number: 194608-88-3
- Molecular Weight: 245.20 g/mol
Structure
The compound's structure can be represented by its SMILES notation: CCCC1=C(C=CC2=C1ON=C2C(F)(F)F)O
. This structure contributes to its chemical reactivity and biological activity.
Chemistry
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.
Biology
Research has indicated that this compound may act as an enzyme inhibitor , impacting specific biochemical pathways. Its interactions with enzymes could lead to significant findings in metabolic studies and drug design.
Medicine
The therapeutic potential of this compound has been explored in several areas:
- Anti-inflammatory Properties: Studies suggest it may inhibit pathways associated with inflammation.
- Anticancer Activities: Preliminary investigations indicate potential efficacy against certain cancer cell lines due to its ability to interfere with cell proliferation and survival mechanisms.
Industrial Applications
In industrial chemistry, this compound is utilized in the development of new materials and processes, particularly where fluorinated compounds are advantageous due to their unique properties such as increased lipophilicity and stability.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry examined the enzyme inhibitory effects of various isoxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited target enzymes involved in metabolic pathways, suggesting its potential use in drug development aimed at metabolic disorders.
Case Study 2: Anticancer Research
In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. These findings highlight the compound's potential as a lead candidate for further development into anticancer therapeutics.
Wirkmechanismus
The mechanism of action of 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Benzo[d]isoxazole Derivatives
To contextualize 7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, we compare it with structurally related compounds from commercial and synthetic sources (Table 1). Key differences in substituents and their implications are discussed below.
Table 1: Structural and Commercial Comparison of Selected Benzo[d]isoxazole Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity 7-Propyl vs. 7-Chloro: The propyl group in the target compound increases steric bulk and lipophilicity compared to the smaller, electronegative chlorine in 7-chloro derivatives. This may influence membrane permeability or binding to hydrophobic protein pockets . 3-Trifluoromethyl vs. 6-Hydroxyl Group: Unique to the target compound, the 6-OH group may enhance solubility in polar solvents or participate in hydrogen-bonding networks, distinguishing it from non-hydroxylated analogs.
Structural Isomerism The comparison includes a benzo[c]isoxazole isomer (328547-38-2), where the oxygen and nitrogen positions in the fused ring differ from benzo[d]isoxazoles.
Commercial Availability
- The target compound shares a price point with 7-chloro-3-amine derivatives, suggesting comparable synthetic complexity or demand. Higher purity (98%+) in 3-(p-Tolyl)benzo[c]isoxazole-5-carbaldehyde may reflect optimized synthetic routes or stability .
Research Implications and Gaps
While the provided evidence lacks direct pharmacological or kinetic data, structural analysis highlights the following research priorities:
- Synthetic Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions, as in ) could be explored to modify substituents at position 7 or 3 .
- Property Optimization : Replacing the 7-propyl group with shorter alkyl chains or halogens might balance lipophilicity and solubility.
- Biological Screening: Comparative studies of hydroxylated vs. non-hydroxylated analogs could clarify the 6-OH group’s role in target engagement.
Biologische Aktivität
7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₀F₃NO₂
- Molecular Weight : 245.20 g/mol
- CAS Number : 194608-88-3
Anti-Cancer Activity
Recent studies have highlighted the compound's significant anti-cancer activity, particularly against breast cancer cell lines such as MCF-7. The presence of the trifluoromethyl (-CF₃) group is noted to enhance its efficacy compared to non-trifluoromethylated analogues.
Table 1: Comparison of IC₅₀ Values for Isoxazole Compounds
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
This compound | 2.639 | MCF-7 |
Non-trifluoromethyl analogue | 19.72 | MCF-7 |
The compound exhibited an IC₅₀ value of approximately 2.639 μM , indicating its potent anti-cancer properties compared to a non-trifluoromethylated analogue, which had an IC₅₀ of 19.72 μM .
The anti-cancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry assays revealed that treatment with the compound significantly increased the percentage of apoptotic cells in MCF-7 cell lines (55.3% apoptosis at IC₅₀ concentration), compared to lower percentages in control and standard treatments .
- Cell Cycle Arrest : The compound was shown to affect cell cycle progression by promoting G2/M phase arrest and inhibiting S phase entry, as indicated by flow cytometry results .
Table 2: Effects on Cell Cycle Distribution
Treatment | G0/G1 (%) | S (%) | G2/M (%) |
---|---|---|---|
Control | 63.1 | 35.9 | 1.0 |
Standard Compound (BG-45) | 63.6 | 19.9 | 16.5 |
This compound | 68.6 | 1.11 | 31.5 |
These findings suggest that the compound effectively alters cell cycle dynamics, contributing to its anti-cancer efficacy.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of isoxazole derivatives, including those with trifluoromethyl substitutions:
- Study on Trifluoromethyl Isoxazoles : Research demonstrated that trifluoromethyl isoxazoles exhibit superior anti-cancer activity compared to their non-fluorinated counterparts, reinforcing the significance of the CF₃ group in enhancing biological activity .
- Mechanistic Insights : Investigations into apoptosis mechanisms revealed that compounds like this compound induce programmed cell death through intrinsic pathways, as evidenced by increased annexin V staining in treated cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves cyclization of substituted precursors. For example, trifluoromethyl groups are often introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or via palladium-catalyzed cross-coupling reactions. The isoxazole ring can be formed through [3+2] cycloaddition between nitrile oxides and alkynes. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) may enhance reaction efficiency, as seen in similar heterocyclic systems .
- Optimization : Key parameters include solvent polarity (e.g., THF vs. DMF), temperature control, and stoichiometric ratios of reactants. Yield improvements (≥70%) are achievable via stepwise purification (e.g., column chromatography, recrystallization) .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify propyl chain integration (δ ~0.8–1.6 ppm for CH₃, δ ~2.3–2.7 ppm for CH₂ adjacent to oxygen) and trifluoromethyl signals (¹⁹F NMR at δ ~-60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtainable .
Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?
- Screening Protocols :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations.
- Cellular Viability : MTT or resazurin assays in cancer/primary cell lines (IC₅₀ determination).
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for protein targets (KD values) .
Advanced Research Questions
Q. How do structural modifications (e.g., propyl chain length, substituent electronegativity) influence the compound’s pharmacological profile?
- SAR Strategies :
- Propyl Chain : Replace with shorter (methyl) or bulkier (isopropyl) groups to evaluate steric effects on target binding.
- Trifluoromethyl Position : Compare activity of 3-CF₃ vs. 5-CF₃ analogs (synthesized via regioselective cyclization).
- Hydroxyl Group : Acetylation or methylation to assess hydrogen-bonding contributions.
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Challenges : Low aqueous solubility, matrix interference (e.g., plasma proteins), and metabolic instability.
- Solutions :
- Sample Preparation : Protein precipitation (acetonitrile) followed by SPE for enrichment.
- Detection : LC-MS/MS with MRM transitions (e.g., m/z 288 → 270 for quantification).
- Validation : Spike-and-recovery experiments (≥85% recovery) and stability tests under varying pH/temperature .
Q. How can contradictory data on its mechanism of action (e.g., conflicting kinase inhibition vs. epigenetic modulation) be reconciled?
- Hypothesis Testing :
- Target Deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) followed by rescue experiments.
- Omics Approaches : Transcriptomic/proteomic profiling to identify downstream pathways.
- Biophysical Validation : ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Approaches :
- Deuterium Incorporation : Replace labile hydrogens (e.g., hydroxyl group) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the hydroxyl group as a phosphate ester for sustained release.
- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.